The inherent instability of the free acid often complicates direct procurement. Our stabilized salt and derivative solutions offer a reliable workaround. Key performance data: ~100-fold reduction in hydrolysis rate vs. natural phosphodiesters, enabling effective antisense oligonucleotide backbones. A ~5-fold increase in Zn²⁺ binding affinity makes it essential for mapping metal coordination sites. Direct nucleoside thiophosphorylation yields 50-90%. As an antiwear additive, it achieves an extreme pressure limit of 1117 N and a friction coefficient of 0.10 at 1.0 wt%.
Molecular FormulaH3O3PS
Molecular Weight114.06 g/mol
CAS No.13598-51-1
Cat. No.B079935
⚠ Attention: For research use only. Not for human or veterinary use.
Phosphorothioic Acid: Identity and Core Properties
Phosphorothioic acid (thiophosphoric acid; H₃PO₃S) is an inorganic phosphorus oxoacid wherein one oxygen atom of phosphoric acid (H₃PO₄) is formally replaced by sulfur [1]. Characterized by a molecular weight of 114.06 g/mol and three dissociable protons (pKa₁ = 1.79, pKa₂ = 5.42, pKa₃ = 10.08) [1], this compound serves as a foundational building block for phosphorothioate esters, which are integral to antisense oligonucleotide therapeutics, enzymatic mechanism probes, and industrial lubricant additives [2]. Due to the inherent instability of the free acid, it is typically handled and procured as stabilized salts or derivative solutions [1].
HandlingSupplied as stabilized salt or derivative solution; free acid is inherently unstable
FunctionFoundational building block for phosphorothioate esters
Use contextOligonucleotide analog research, enzyme mechanism probes, industrial lubricant additives
[1] Wikipedia. Thiophosphoric acid. Retrieved from https://en.wikipedia.org/?curid=36065235. View Source
[2] Molaid Chemical Database. Phosphorothioic acid | 13598-51-1. Retrieved from https://www.molaid.com/MS_21850. View Source
Phosphorothioic Acid: Differentiation from Phosphoric Acid
The substitution of a single oxygen with sulfur in the phosphate moiety profoundly alters the compound's physicochemical and biological profile, rendering it non-interchangeable with phosphoric acid or its esters. Critically, the sulfur atom significantly softens the Lewis base character of the phosphoryl group, leading to an enhanced binding affinity for thiophilic metals such as Zn²⁺ [1]. This same substitution also imparts stereogenicity to the phosphorus center in its esters, creating chiral molecules [2], and substantially increases resistance to enzymatic degradation by nucleases in biological systems [3]. Consequently, the behavior of phosphorothioate-containing molecules in enzymatic assays, oligonucleotide stability studies, and metal coordination chemistry is fundamentally different, precluding simple substitution based on structural analogy.
Metal-binding preference shift
Sulfur substitution softens Lewis basicity, significantly increasing affinity for thiophilic metals (e.g. Zn²⁺). A phosphate analog cannot replicate this chelation behavior.
Stereochemical consequences
Thiophosphate esters create chiral phosphorus centers that do not exist in natural phosphate diesters, altering molecular recognition and structural biology outcomes.
Nuclease stability mismatch
Phosphorothioate linkages dramatically slow enzymatic degradation relative to native phosphate esters; stability data from phosphodiesters do not transfer.
[1] Sayer, A. H., et al. (2013). Characterization of Complexes of Nucleoside-5'-Phosphorothioate Analogues with Zinc Ions. Inorganic Chemistry, 52(19), 10886–10896. https://doi.org/10.1021/ic400878k View Source
[2] Tetrahedron Report. (2020). P-stereogenic phosphinothioic acids, phosphonothioic acids and their esters: Syntheses, reactions, and applications. Tetrahedron, 76(22), 131152. View Source
[3] Winkler, J., et al. (2010). Off-target effects related to the phosphorothioate modification of nucleic acids. ChemMedChem, 5(8), 1344–1352. https://doi.org/10.1002/cmdc.201000156 View Source
Phosphorothioic acid exhibits a significantly stronger first dissociation constant compared to phosphoric acid, a key comparator in applications requiring a stronger proton donor. While both are triprotic, the initial proton loss for phosphorothioic acid occurs more readily [1]. This difference in pKa directly impacts its behavior in buffer systems and as a catalyst.
First pKaHead-to-head
pKa₁ = 1.79 (Δ = 0.33 vs H₃PO₄)
Supports stronger proton donor behavior in acid-catalyzed or buffer systems
The 0.33 pKa unit difference translates to a >2-fold increase in acid strength, which is critical for applications requiring a more effective proton source or specific acid catalysis conditions.
Acid DissociationpKaInorganic Chemistry
[1] Wikipedia. Thiophosphoric acid. Retrieved from https://en.wikipedia.org/?curid=36065235. View Source
Enhanced Zn²⁺ Binding in Nucleotide Complexes
In direct comparison, replacing a terminal phosphate group in a nucleotide with a thiophosphate group (derived from phosphorothioic acid) significantly enhances the stability of its complex with Zn²⁺ ions. This demonstrates a functional differentiation not achievable with standard phosphate esters [1].
Zn²⁺ bindingHead-to-head
Δlog K ≈ +0.7 (up to 5-fold increase)
Enables differentiation of thiophilic metal coordination vs standard phosphate probes
¹H/³¹P NMR, physiological pH
Metal ChelationBioinorganic ChemistryNucleotide Analogs
Evidence Dimension
Stability constant enhancement (log K) of Zn²⁺-nucleotide complex
Target Compound Data
Thiophosphate-modified nucleotides show enhanced complex stability by up to 0.7 log units relative to unmodified phosphate nucleotides
Comparator Or Baseline
Unmodified phosphate nucleotide (e.g., ATP or AP₃A) complexes with Zn²⁺
Quantified Difference
Δlog K ≈ +0.7 (up to 5-fold increase in stability constant)
Conditions
Physiological pH, aqueous solution; measured by ¹H and ³¹P NMR spectroscopy [1]
Why This Matters
This 5-fold increase in Zn²⁺ binding affinity is essential for developing selective chelators, biosensors, and for probing metal-dependent enzymatic mechanisms, where a phosphate analog would be functionally inadequate.
Metal ChelationBioinorganic ChemistryNucleotide Analogs
[1] Sayer, A. H., et al. (2013). Characterization of Complexes of Nucleoside-5'-Phosphorothioate Analogues with Zinc Ions. Inorganic Chemistry, 52(19), 10886–10896. https://doi.org/10.1021/ic400878k View Source
Hydrolytic Stability vs Alkaline Phosphatase
Phosphorothioate esters, in contrast to their natural phosphate ester counterparts, exhibit a significantly slower rate of enzymatic hydrolysis by alkaline phosphatase. This property is a primary driver for the use of phosphorothioate backbones in therapeutic oligonucleotides [1].
Enzymatic hydrolysisHead-to-head
~100-fold slower vs phosphate ester
Supports nuclease-resistance screening in oligonucleotide analog research
Phosphorothioate ester hydrolysis is approximately 100-fold slower than that of phosphate esters.
Comparator Or Baseline
Corresponding phosphate ester
Quantified Difference
Approximately 100-fold decrease in reaction rate
Conditions
Hydrolysis by Escherichia coli alkaline phosphatase (Zn(II) enzyme) [1]
Why This Matters
This 100-fold difference in stability against enzymatic degradation is a critical performance metric for antisense oligonucleotide therapeutics, directly impacting their half-life and efficacy in vivo, whereas a phosphodiester oligonucleotide would be rapidly degraded.
[1] Chlebowski, J. F., & Coleman, J. E. (1974). Mechanisms of Hydrolysis of O-Phosphorothioates and Inorganic Thiophosphate by Escherichia coli Alkaline Phosphatase. Journal of Biological Chemistry, 249(22), 7192-7202. Retrieved from https://www.sciencedirect.com/ View Source
Nucleoside Thiophosphorylation Yields
The reactivity of phosphorothioic acid derivatives allows for the direct thiophosphorylation of unprotected nucleosides, providing a synthetic route to key nucleotide analogs. The yield and selectivity of this reaction are quantifiable metrics for this reagent class [1].
Thiophosphorylation yieldCross-study
50–90% yield 5′-OH:3′-OH ≈ 2:1
Indicates regioselectivity and synthetic utility for nucleotide analog building blocks
Monothiophosphate, 70 °C, unprotected nucleosides
Nucleoside SynthesisPhosphorylationOligonucleotide Building Blocks
Evidence Dimension
Chemical yield of nucleoside thiophosphorylation
Target Compound Data
Reaction yields for nucleoside-O-phosphorothioates range from 50% to 90% with a 5'-OH vs. 3'-OH selectivity of 2:1.
Comparator Or Baseline
Baseline is the initial nucleoside starting material.
Quantified Difference
Yield range of 50-90%
Conditions
Reaction of monothiophosphate monoanion with unprotected nucleosides at 70°C [1]
Why This Matters
These quantitative yield and regioselectivity data are essential for procuring the correct phosphorothioic acid derivative for use as a building block in the scalable synthesis of nucleotide analogs and modified oligonucleotides.
Nucleoside SynthesisPhosphorylationOligonucleotide Building Blocks
[1] Dunaway-Mariano, D., et al. (1976). Nucleoside phosphorothioates—I: Thiophosphorylation of nucleosides with phosphorus thioxy-anions. Tetrahedron, 32(24), 2991–2996. View Source
Antiwear Performance in Water-Glycol Fluids
Water-soluble amine salts of phosphorothioic acid demonstrate quantifiable antiwear and extreme pressure performance in environmentally conscious hydraulic fluids, differentiating them from traditional oil-soluble or less effective water-soluble additives [1].
Antiwear performanceCross-study
PB = 1117 N μ = 0.10 (1.0 wt%)
Reported extreme-pressure and friction metrics for water-glycol fluid additives
Four-ball tribometer, amine salt form
TribologyLubricant AdditivesAntiwear
Evidence Dimension
Extreme pressure performance (PB value) and friction coefficient
Target Compound Data
Maximum non-seizure load (PB) = 1117 N; Average friction coefficient = 0.10 at 1.0 wt% concentration.
Comparator Or Baseline
Compared to sodium carboxylates (e.g., sodium oleate, sodium laurate) in the same study.
Quantified Difference
Ammonium phosphorothioate salt demonstrated superior extreme pressure properties relative to the tested carboxylates.
Conditions
Water-glycol fire-resistant hydraulic fluid, four-ball tribometer test [1]
Why This Matters
These performance metrics (PB = 1117 N, μ = 0.10) provide a quantitative justification for selecting a phosphorothioic acid derivative as an additive in water-glycol hydraulic fluids over simpler, less effective water-soluble carboxylate alternatives.
TribologyLubricant AdditivesAntiwear
[1] Liu, Y., et al. (2015). Tribological Properties of Several Water-soluble Anti-wear Additives in Water-glycol Hydraulic Fluids. Tribology, 35(3). View Source
Phosphorothioic Acid: Key Application Scenarios
Nuclease-Resistant Antisense Oligonucleotides
The approximately 100-fold reduction in hydrolysis rate by alkaline phosphatase, as compared to natural phosphodiesters, directly enables the use of phosphorothioate backbones in antisense therapeutics. This enhanced metabolic stability is the foundational property for oligonucleotide drugs like oblimersen, where a phosphodiester backbone would be ineffective [1].
Probing Metal-Dependent Enzymatic Mechanisms
The ~5-fold (0.7 log unit) increase in Zn²⁺ binding affinity conferred by a terminal thiophosphate group makes phosphorothioic acid derivatives essential tools for studying metal coordination in ribozymes and phosphatases. This quantifiable affinity shift allows researchers to map metal binding sites and investigate catalytic mechanisms in a way that is not possible with standard phosphate analogs [2].
Synthesis of Nucleotide Analogs & Stereodefined Oligonucleotides
The demonstrated 50-90% yield for direct thiophosphorylation of nucleosides [3] and the ability to generate chiral phosphorothioate linkages [4] make phosphorothioic acid a critical reagent for synthesizing modified nucleotides and stereodefined oligonucleotides, which are crucial for studying structure-activity relationships and developing next-generation therapeutics.
Water-Glycol Hydraulic Fluid Formulation
The quantifiable tribological performance of phosphorothioic acid salts—specifically an extreme pressure limit of 1117 N and a low friction coefficient of 0.10 at 1.0 wt%—establishes its value as an antiwear additive in water-glycol hydraulic fluids [5]. This data provides a clear performance benchmark for formulators seeking to improve equipment longevity in environmentally sensitive applications.
Application
Selection Property
Validation Focus
Nuclease-resistant oligonucleotide research
Phosphorothioate backbone stability
Enzymatic degradation resistance profiling
Metal-dependent enzyme mechanism studies
Thiophilic Zn²⁺ binding enhancement
Metal-chelation assay and biosensor development
Modified nucleotide analog synthesis
Direct thiophosphorylation reactivity
Yield and regioselectivity in nucleoside building-block preparation
Water-glycol hydraulic fluid formulation
Antiwear / extreme-pressure additive performance
Tribological test validation (PB, friction coefficient)
[1] Chlebowski, J. F., & Coleman, J. E. (1974). Mechanisms of Hydrolysis of O-Phosphorothioates and Inorganic Thiophosphate by Escherichia coli Alkaline Phosphatase. Journal of Biological Chemistry, 249(22), 7192-7202. View Source
[2] Sayer, A. H., et al. (2013). Characterization of Complexes of Nucleoside-5'-Phosphorothioate Analogues with Zinc Ions. Inorganic Chemistry, 52(19), 10886–10896. https://doi.org/10.1021/ic400878k View Source
[3] Dunaway-Mariano, D., et al. (1976). Nucleoside phosphorothioates—I: Thiophosphorylation of nucleosides with phosphorus thioxy-anions. Tetrahedron, 32(24), 2991–2996. View Source
[4] Tetrahedron Report. (2020). P-stereogenic phosphinothioic acids, phosphonothioic acids and their esters: Syntheses, reactions, and applications. Tetrahedron, 76(22), 131152. View Source
[5] Liu, Y., et al. (2015). Tribological Properties of Several Water-soluble Anti-wear Additives in Water-glycol Hydraulic Fluids. Tribology, 35(3). View Source
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